N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Pyrimidine Ring: The pyrimidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the indole intermediate.
Formation of the Propanamide Group: The final step involves the formation of the propanamide group through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with anti-inflammatory properties.
4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid: A compound with a similar indole structure used as a factor B inhibitor.
Uniqueness
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide is unique due to its specific combination of an indole moiety, a pyrimidine ring, and a propanamide group.
Properties
Molecular Formula |
C18H21N5O2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-3-(pyrimidin-2-ylamino)propanamide |
InChI |
InChI=1S/C18H21N5O2/c1-25-16-5-2-4-15-14(16)7-12-23(15)13-11-19-17(24)6-10-22-18-20-8-3-9-21-18/h2-5,7-9,12H,6,10-11,13H2,1H3,(H,19,24)(H,20,21,22) |
InChI Key |
RUPNKRBOJPSHBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)CCNC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.